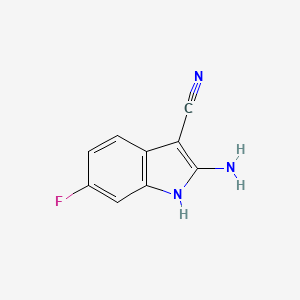

2-Amino-6-Fluor-1H-Indol-3-carbonitril

Übersicht

Beschreibung

“2-amino-6-fluoro-1H-indole-3-carbonitrile” is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Synthesis Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

The indole molecule has seven positions to accommodate different substitutions. Thus, the new derivatives of the indole can be synthesized according to these seven positions . Studies have shown that sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate, einschließlich solcher, die dem 2-Amino-6-Fluor-1H-Indol-3-carbonitril ähneln, wurden auf ihre antiviralen Eigenschaften untersucht. Beispielsweise haben bestimmte Indolderivate eine inhibitorische Wirkung gegen Influenza A und andere Viren gezeigt . Die Fluorgruppe am Indolring kann die Bindungsaffinität zu viralen Proteinen erhöhen, was möglicherweise zur Entwicklung neuer antiviraler Medikamente führt.

Entzündungshemmende Eigenschaften

Der Indolkern ist ein häufiges Merkmal in Verbindungen mit entzündungshemmenden Wirkungen. Das Substitutionsschema am Indolring, wie die Amino- und Fluorgruppen in this compound, kann für die biologische Aktivität entscheidend sein. Diese Verbindungen können wichtige Entzündungswege hemmen und bieten therapeutisches Potenzial für entzündliche Erkrankungen .

Antikrebsanwendungen

Indolderivate sind dafür bekannt, Antikrebsaktivitäten zu besitzen. Das Vorhandensein einer Fluorgruppe, wie in this compound, kann zur Zytotoxizität gegenüber Krebszellen beitragen. Forscher untersuchen diese Verbindungen auf ihre Fähigkeit, Apoptose zu induzieren und die Zellproliferation in verschiedenen Krebszelllinien zu hemmen .

Antimikrobielle Wirkungen

Das Strukturmotiv von Indol ist auch mit antimikrobieller Aktivität verbunden. This compound könnte als Gerüst für die Entwicklung neuer antimikrobieller Wirkstoffe dienen, die auf resistente Stämme von Bakterien und Pilzen abzielen. Die Fluorgruppe kann die Fähigkeit der Verbindung verbessern, in mikrobielle Zellwände einzudringen und wichtige biologische Prozesse zu stören .

Antidiabetisches Potenzial

Indolderivate wurden auf ihre antidiabetischen Wirkungen untersucht. Verbindungen wie this compound können mit Enzymen interagieren, die am Glukosestoffwechsel beteiligt sind, und bieten einen neuen Ansatz zur Behandlung von Diabetes. Ihre Fähigkeit, Insulin-Signalwege zu modulieren, ist für Forscher von besonderem Interesse .

Neuroprotektive Wirkungen

Der Indolkern ist in vielen neuroaktiven Verbindungen vorhanden. Derivate von this compound könnten möglicherweise zur Behandlung neurodegenerativer Erkrankungen eingesetzt werden. Ihre Interaktion mit neuronalen Rezeptoren und ihr Potenzial, Nervenzellen vor oxidativem Stress zu schützen, sind Gegenstand aktueller Forschung .

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .

Result of Action

The diverse biological activities of indole derivatives suggest that they can have a wide range of molecular and cellular effects .

Zukünftige Richtungen

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Biochemische Analyse

Biochemical Properties

2-amino-6-fluoro-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-amino-6-fluoro-1H-indole-3-carbonitrile, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . The interactions between this compound and biomolecules often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.

Cellular Effects

2-amino-6-fluoro-1H-indole-3-carbonitrile influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which are crucial for cell signaling . Additionally, this compound may alter gene expression by interacting with transcription factors or other regulatory proteins, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of 2-amino-6-fluoro-1H-indole-3-carbonitrile involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, indole derivatives have been reported to inhibit enzymes involved in viral replication, thereby exhibiting antiviral properties . Additionally, 2-amino-6-fluoro-1H-indole-3-carbonitrile may influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-6-fluoro-1H-indole-3-carbonitrile can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to 2-amino-6-fluoro-1H-indole-3-carbonitrile in in vitro or in vivo studies may result in sustained modulation of cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-amino-6-fluoro-1H-indole-3-carbonitrile vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antiviral or anticancer activity . At higher doses, toxic or adverse effects may be observed. For example, high doses of indole derivatives have been associated with hepatotoxicity and other organ-specific toxicities . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-amino-6-fluoro-1H-indole-3-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Indole derivatives are known to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the bioavailability and efficacy of 2-amino-6-fluoro-1H-indole-3-carbonitrile, as well as its potential for drug-drug interactions.

Transport and Distribution

The transport and distribution of 2-amino-6-fluoro-1H-indole-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound may be actively transported across cell membranes or passively diffuse into cells . Once inside the cell, it can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of 2-amino-6-fluoro-1H-indole-3-carbonitrile within tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-amino-6-fluoro-1H-indole-3-carbonitrile is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, where they can interact with DNA and transcription factors to modulate gene expression . The subcellular localization of 2-amino-6-fluoro-1H-indole-3-carbonitrile can influence its biological activity and therapeutic potential.

Eigenschaften

IUPAC Name |

2-amino-6-fluoro-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3/c10-5-1-2-6-7(4-11)9(12)13-8(6)3-5/h1-3,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZFZIRNBBSCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

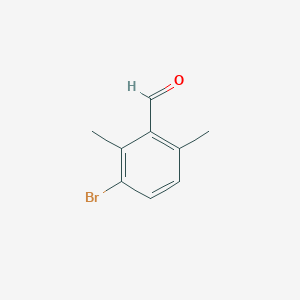

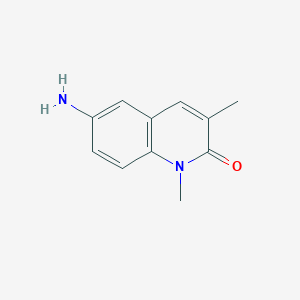

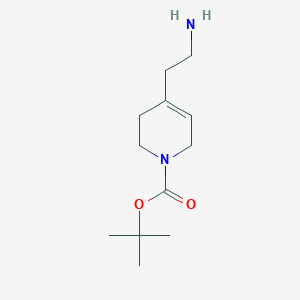

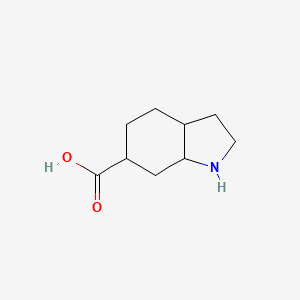

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

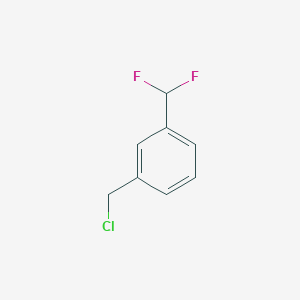

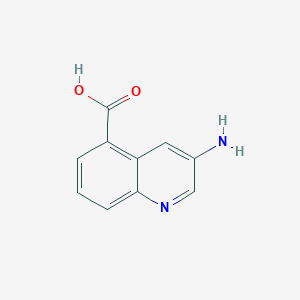

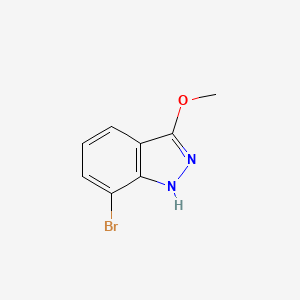

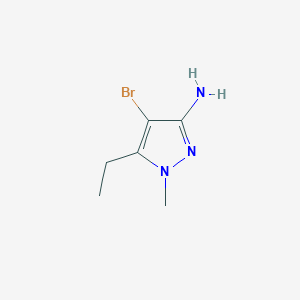

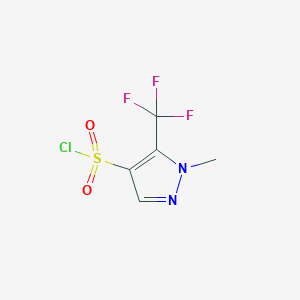

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B1380393.png)

![4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1380394.png)

![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)

![6-Azaspiro[2.5]octane-1-carbonitrile](/img/structure/B1380410.png)